molecular formula C12H20Cl2N2 B1378590 (1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride CAS No. 1803582-22-0

(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride

Cat. No.: B1378590
CAS No.: 1803582-22-0
M. Wt: 263.2 g/mol
InChI Key: UYPFDOONIBPGNF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride typically involves the reaction of 1-benzyl-3-methylazetidine with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of (1-Benzyl-3-methylazetidin-3-yl)methanamine, which can be further utilized in different chemical processes .

Scientific Research Applications

(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique chemical structure, which imparts specific reactivity and properties. This makes it particularly useful in certain chemical syntheses and research applications where other compounds may not be as effective .

Properties

IUPAC Name

(1-benzyl-3-methylazetidin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-12(8-13)9-14(10-12)7-11-5-3-2-4-6-11;;/h2-6H,7-10,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPFDOONIBPGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride
Reactant of Route 2
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride
Reactant of Route 4
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride
Reactant of Route 5
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride

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